5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde
Overview
Description
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of a furan ring substituted with a hydroxypiperidinyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group on the piperidine ring can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles, such as alkyl halides, can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(4-Hydroxypiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxypiperidin-1-yl)furan-2-methanol.
Substitution: Products depend on the nature of the electrophile used in the reaction.
Scientific Research Applications
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The hydroxyl and aldehyde functional groups may play a role in its reactivity and interaction with biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-1-piperidinyl)-2-furaldehyde: Similar in structure but may differ in reactivity and applications.
4-Hydroxypiperidine derivatives: Compounds with similar piperidine rings but different substituents on the furan ring.
Uniqueness
5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde is unique due to the combination of its furan ring and hydroxypiperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICDRDTZJLPZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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